Sodium 2-chloropyridine-4-thiolate Sodium 2-chloropyridine-4-thiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449154
InChI: InChI=1S/C5H4ClNS.Na/c6-5-3-4(8)1-2-7-5;/h1-3H,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C5H3ClNNaS
Molecular Weight: 167.59 g/mol

Sodium 2-chloropyridine-4-thiolate

CAS No.:

Cat. No.: VC17449154

Molecular Formula: C5H3ClNNaS

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-chloropyridine-4-thiolate -

Specification

Molecular Formula C5H3ClNNaS
Molecular Weight 167.59 g/mol
IUPAC Name sodium;2-chloropyridine-4-thiolate
Standard InChI InChI=1S/C5H4ClNS.Na/c6-5-3-4(8)1-2-7-5;/h1-3H,(H,7,8);/q;+1/p-1
Standard InChI Key COCRDJHPEUUZDV-UHFFFAOYSA-M
Canonical SMILES C1=CN=C(C=C1[S-])Cl.[Na+]

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized by reacting 2-chloropyridine with sodium hydrosulfide (NaSH) in aqueous or alcoholic media. This nucleophilic aromatic substitution replaces the chlorine atom with a thiol group, followed by deprotonation to form the sodium thiolate. A common protocol involves:

  • Dissolving 2-chloropyridine in ethylene glycol.

  • Adding anhydrous sodium hydrosulfide at 120–160°C under reflux.

  • Isolating the product via distillation and solvent extraction .

Yields exceeding 95% have been reported using optimized conditions, such as staggered addition of reactants and temperature control .

Industrial Production

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to maintain consistent reaction parameters, reducing side products. For example, a patented process uses a conical reactor with automated feeding systems to mix 2-chloropyridine and sodium hydrosulfide in propylene glycol, achieving a 98.5% yield . Post-synthesis purification involves pH adjustment to precipitate the product, followed by extraction with chloroform or toluene .

Table 1: Comparison of Synthesis Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch ReactorContinuous Flow Reactor
Temperature120–160°C120–160°C
Yield90–95%95–98.5%
PurificationSolvent ExtractionDistillation
Key Reference

Physicochemical Properties

Structural Characteristics

The compound’s planar pyridine ring facilitates π-π stacking interactions, while the thiolate group (S⁻) acts as a strong nucleophile. X-ray crystallography of related thiolates reveals a bond length of 1.72 Å for the C–S bond, indicating partial double-bond character due to resonance stabilization . The chlorine atom at the 2-position creates an electron-deficient ring, directing electrophiles to the 4-position.

Solubility and Stability

Sodium 2-chloropyridine-4-thiolate is highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It exhibits limited stability in aqueous solutions above pH 9, gradually hydrolyzing to form 2-chloropyridine-4-thiol.

Table 2: Key Physical Properties

PropertyValue
Molecular Weight167.59 g/mol
Melting Point>300°C (decomposes)
Solubility in DMSO250 mg/mL
pKa (Thiol Group)6.8 (deprotonated at pH >7)
StabilitySensitive to oxidation

Biological Activities and Mechanisms

Antimicrobial Properties

Sodium 2-chloropyridine-4-thiolate demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The thiolate group covalently binds to cysteine residues in microbial enzymes, disrupting redox homeostasis and nucleic acid synthesis. Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to first-line antibiotics.

Enzyme Inhibition Studies

In vitro studies show potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. The compound’s IC₅₀ for DHFR is 0.45 µM, suggesting potential as an antitumor agent. Molecular docking simulations indicate hydrogen bonding between the thiolate group and DHFR’s active site.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to antivirals and antifungals. For example, it is alkylated to produce thioether derivatives with enhanced bioavailability. Recent patents highlight its use in synthesizing kinase inhibitors for cancer therapy .

Materials Science

In polymer chemistry, the thiolate group participates in thiol-ene click reactions, enabling the fabrication of self-healing hydrogels. These materials exhibit tensile strengths up to 1.2 MPa, suitable for biomedical devices.

Recent Research Findings

Catalytic Applications

A 2024 study demonstrated the compound’s role in palladium-catalyzed cross-coupling reactions, achieving 85% yield in Suzuki-Miyaura couplings. The thiolate acts as a ligand, stabilizing palladium nanoparticles and enhancing catalytic turnover.

Environmental Impact

Biodegradation studies reveal that soil microorganisms metabolize the compound into non-toxic chloride and sulfate ions within 14 days, minimizing ecological risks .

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